molecular formula C7H5ClO3 B1590727 2-Chloro-3-hydroxybenzoic acid CAS No. 51786-10-8

2-Chloro-3-hydroxybenzoic acid

Cat. No. B1590727
CAS RN: 51786-10-8
M. Wt: 172.56 g/mol
InChI Key: HMEJVKGZESKXFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-3-hydroxybenzoic acid (2-CHBA) is a chemical compound that belongs to a group of organic compounds known as phenolic acids. It is a derivative of benzoic acid and is used in many scientific and industrial applications. It is a colorless solid, with a melting point of 113-115°C. In the lab, it is used as a reagent for the synthesis of other compounds. It can also be used as a precursor for the synthesis of pharmaceuticals, polymers, and dyes.

Scientific Research Applications

Crystal Engineering

  • Field : Crystal Engineering
  • Application : Hydroxybenzoic acids, including 3-hydroxybenzoic acid, are routinely investigated as coformers because they have the potential to form strong hydrogen-bonding interactions with other functional groups . They are chemically simple, yet important molecules and many have been found to exhibit polymorphism and to form solvates .
  • Method : An experimental investigation targeting computationally generated structures was performed . The third polymorph III, solved from powder X-ray diffraction data, and the literature form II share a common hydrogen-bonded ladder motif in contrast to the carboxylic acid dimer based form I .
  • Results : The two metastable polymorphs (II and III) are storage stable if phase pure and monotropically related to form I . Calorimetric measurements and (lattice) energy minimisations revealed that the three polymorphs are close in energy .

Nonlinear Optics

  • Field : Nonlinear Optics
  • Application : A novel co-crystal of Benzamide 5-chloro-2-hydroxybenzoic acid (BA5C), an organic third-order nonlinearity crystal, has been successfully grown . This crystal has applications in the field of photonics, laser technology, frequency conversion, optoelectronics, color displays, pharmaceutical, optical information processing, electro-optic switches, etc .
  • Method : The crystal was grown by slow evaporation method using ethanol as a solvent . The grown crystal belongs to the monoclinic crystal system with centrosymmetric space group P21/c that was characterized by single-crystal X-ray diffraction (SCXRD) studies .
  • Results : The nonlinear absorption coefficient ( β = -2.780 × 10 –4 Cm/W), the 3rd-order refractive index ( n2 = -4.104 × 10 –9 Cm 2 /W), and the third-order susceptibility ( χ3 = -4.138 × 10 –6 esu) for BA5C crystal were analyzed by Z-scan analysis .

Safety And Hazards

The compound may cause skin and eye irritation. It is not fully investigated for toxicity .

Future Directions

Research on 2-Chloro-3-hydroxybenzoic acid could explore its applications in pharmaceuticals, materials science, or environmental chemistry. Investigating its potential cocrystalline forms or other solid-state forms could be an interesting avenue for future studies .

properties

IUPAC Name

2-chloro-3-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClO3/c8-6-4(7(10)11)2-1-3-5(6)9/h1-3,9H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEJVKGZESKXFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)O)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90576022
Record name 2-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-3-hydroxybenzoic acid

CAS RN

51786-10-8
Record name 2-Chloro-3-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90576022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-3-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Chlorine gas (10.3 g; 147 mmol) was slowly bubbled through a cold solution of 20 g (145 mmol) of 3-hydroxy benzoic acid in 100 mL of methanol, under nitrogen, while maintaining the temperature below -60° C. After approximately thirty minutes, the chlorine gas was flushed out with nitrogen and the reaction mixture was allowed to warm to room temperature and diluted with 100 mL of water. The desired titled compound was isolated by recrystallization to provide a white solid. This solid was purified by recrystallization from 50 mL of water followed by recrystallization from 130 mL of benzene containing 10 mL of acetone to provide the desired titled compound.
Quantity
10.3 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 2-chloro-3-methoxybenzoic acid (52.1 g, 279 mmol) in acetic acid (200 mL) was added 40% hydrobromic acid (50 mL), and the mixture was heated under reflux for 4 days. The reaction mixture was cooled to room temperature, and concentrated under reduced pressure to give 2-chloro-3-hydroxybenzoic acid as a colorless solid.
Quantity
52.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-3-hydroxybenzoic acid
Reactant of Route 2
2-Chloro-3-hydroxybenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-3-hydroxybenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-3-hydroxybenzoic acid
Reactant of Route 5
2-Chloro-3-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Chloro-3-hydroxybenzoic acid

Citations

For This Compound
11
Citations
A Becker - Australian journal of chemistry, 1984 - CSIRO Publishing
… * IUPAC nomenclature rules require the acid (4) and its ester (9) to be named as 5-amino-2-chloro3-hydroxybenzoic acid and benzoate, and these designations will be used in the …
Number of citations: 2 www.publish.csiro.au
A Mooradian, TJ Slauson… - Journal of the American …, 1951 - ACS Publications
4-Chloro-and 6-chloro-3-trifluoromethylphenols havebeen preparedthrough the corresponding chloro-3-trifluoromethylanilines. By further chlorinationof these phenols, 2, 4-and 2, 6-…
Number of citations: 3 pubs.acs.org
CA Buehler, JO Harris, C Shacklett… - Journal of the American …, 1946 - ACS Publications
… 2-Chloro-3-hydroxybenzoic Acid (X).—This acid was prepared essentially by Plazek’s method8 although we were unable to duplicate the excellent yield claimed: Dry chlorine, 10 g., …
Number of citations: 16 pubs.acs.org
E Campaigne, CS Kim, HA Smith Jr - Proceedings of the Indiana …, 1982 - journals.iupui.edu
… as 2-chloro-3-hydroxyacetophenone by spectral data and conversion to the known 2-chloro-3-hydroxybenzoic acid (6). Recrystallized 2 gave a glc peak identical to that of the major …
Number of citations: 5 journals.iupui.edu
RA Benkeser, FJ Riel - Journal of the American Chemical Society, 1951 - ACS Publications
The reaction of tri-^-chlorophenylsilane, tris-(F-trifluoromethylphenyl)-silane, tri-£-tolylsilane and tri-p-anisylsilane, with methyllithium was investigated. In all cases the corresponding …
Number of citations: 39 pubs.acs.org
L Cleaver, S Nimgirawath, E Ritchie… - Australian Journal of …, 1976 - CSIRO Publishing
… The pure 2-chloro-3-hydroxybenzoic acid (35) (8.5 g) formed needles, mp 157-158" (lit.'' 155'); A,,, 215,243sh, 295 nm, log E 4.14, 3.38, 3.31 ; v,,, 3500-2400, 1700, 1580, 750 cm- '; nmr …
Number of citations: 38 www.publish.csiro.au
J Grimshaw - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter describes the phenolic derivatives of monohydric aliphatic alcohols and related alkylamines together with their oxidation products, the corresponding …
Number of citations: 5 www.sciencedirect.com
SI Suh, H Woo, SY Song, D Park, YY Ahn, E Kim… - Applied Catalysis B …, 2023 - Elsevier
… The common occurrence of some intermediates, such as hydroquinone, 2-chloro-3-hydroxybenzoic acid, and 2-(naphthaelen-2-yl)-2-oxoacetic acid, also confirmed the similarity in the …
Number of citations: 1 www.sciencedirect.com
E Marzi, M Schlosser - Tetrahedron, 2005 - Elsevier
The organometallic approach to diversity-oriented organic synthesis was subjected to a further test, this time in the phenol series. The model compounds selected were 2,3,6-…
Number of citations: 20 www.sciencedirect.com
M Sainsbury - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter discusses the nomenclature, general methods of synthesis, properties, typical reactions and stereochemical aspects of the oxazines, benzoxazines, …
Number of citations: 2 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.